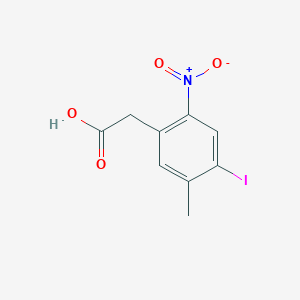
4-Iodo-5-methyl-2-nitrophenylacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Iodo-5-methyl-2-nitrophenylacetic acid is an organic compound with the molecular formula C9H8INO4 and a molecular weight of 321.07 g/mol . This compound is characterized by the presence of iodine, methyl, nitro, and phenylacetic acid functional groups, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-5-methyl-2-nitrophenylacetic acid typically involves the iodination of 5-methyl-2-nitrophenylacetic acid. The reaction conditions often include the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetic acid. The reaction is usually carried out at elevated temperatures to ensure complete iodination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-Iodo-5-methyl-2-nitrophenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using reagents like organometallic compounds.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Organometallic reagents like Grignard reagents or organolithium compounds.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted phenylacetic acids.
Reduction: 4-Iodo-5-methyl-2-aminophenylacetic acid.
Oxidation: 4-Iodo-5-carboxy-2-nitrophenylacetic acid.
科学的研究の応用
4-Iodo-5-methyl-2-nitrophenylacetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Iodo-5-methyl-2-nitrophenylacetic acid depends on its specific application. In chemical reactions, the iodine atom can act as a leaving group, facilitating substitution reactions. The nitro group can participate in redox reactions, while the phenylacetic acid moiety can interact with various molecular targets through hydrogen bonding and hydrophobic interactions.
類似化合物との比較
Similar Compounds
- 4-Iodo-2-nitrophenylacetic acid
- 5-Methyl-2-nitrophenylacetic acid
- 4-Iodo-5-methylphenylacetic acid
Uniqueness
4-Iodo-5-methyl-2-nitrophenylacetic acid is unique due to the combination of its functional groups, which provide a diverse range of reactivity and applications. The presence of both iodine and nitro groups allows for versatile chemical transformations, making it a valuable compound in synthetic chemistry and research.
特性
分子式 |
C9H8INO4 |
|---|---|
分子量 |
321.07 g/mol |
IUPAC名 |
2-(4-iodo-5-methyl-2-nitrophenyl)acetic acid |
InChI |
InChI=1S/C9H8INO4/c1-5-2-6(3-9(12)13)8(11(14)15)4-7(5)10/h2,4H,3H2,1H3,(H,12,13) |
InChIキー |
GYSGXRLELRTBCZ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1I)[N+](=O)[O-])CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


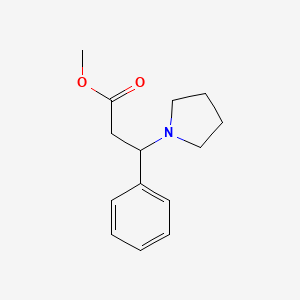
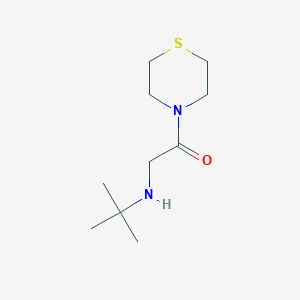

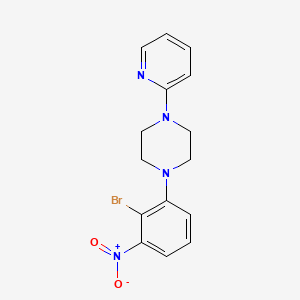
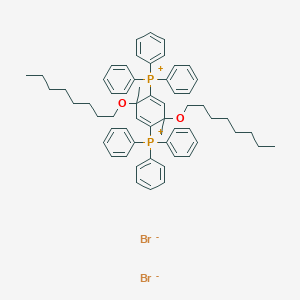
![N-Ethyl-N'-[2-(thiomorpholin-4-yl)ethyl]urea](/img/structure/B12861281.png)
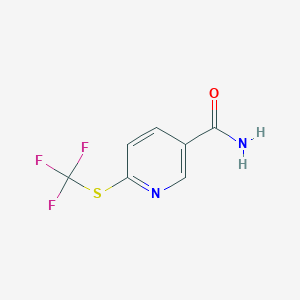

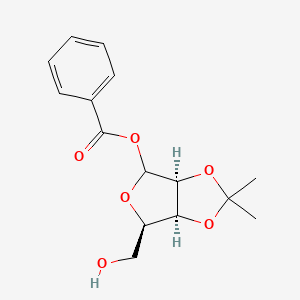
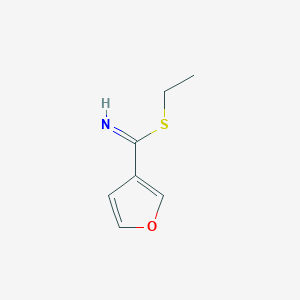
![(1R)-2'-[Dis(3,5-dimethylphenyl)phosphino]-[1,1'-binaphthalen]-2-ol](/img/structure/B12861311.png)
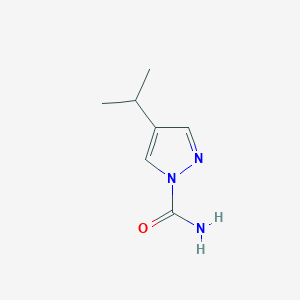
![2-(Carboxy(hydroxy)methyl)-5-methoxybenzo[d]oxazole](/img/structure/B12861322.png)
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenacyl bromide](/img/structure/B12861327.png)
